

# common pitfalls in GEM-5 usage and how to avoid them

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Compound of Interest				
Compound Name:	GEM-5			
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## **GEM-5 Technical Support Center**

Welcome to the **GEM-5** Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common issues encountered while using the **GEM-5** simulator.

# Frequently Asked Questions (FAQs)

Q1: What are the basic requirements to build and run **GEM-5**?

To build **GEM-5**, you will need a Linux environment (Ubuntu 22.04 or 24.04 are regularly tested) with the following dependencies installed: git, gcc (version 10 to 13) or clang (version 7 to 16), SCons (version 3.0 or greater), and Python (version 3.6+).[1] For a smoother experience, especially for new users, pre-configured Docker images are also available.[1] It is highly recommended to avoid compiling **GEM-5** on a virtual machine as it can be very slow.[2]

Q2: What is the difference between gem5.opt, gem5.debug, and gem5.fast binaries?

These are different build targets for the **GEM-5** binary, each serving a specific purpose.[3][4]

- gem5.debug: Compiled with no optimizations and includes debug symbols. This is the slowest binary but is most useful for debugging with tools like GDB.[3][4]
- gem5.opt: Compiled with most optimizations (e.g., -O3) and includes debug symbols. This
  offers a good balance between performance and debuggability.[3][4]



gem5.fast: Compiled with optimizations and without assertion checks for maximum speed.
 This should be used for performance runs when debugging is not required.[5]

Q3: What is the difference between Syscall Emulation (SE) mode and Full System (FS) mode?

**GEM-5** supports two main simulation modes:

- Syscall Emulation (SE) Mode: In SE mode, GEM-5 simulates user-space instructions of a program, and system calls are trapped and emulated by the host operating system.[6] This mode is generally faster as it does not simulate a full operating system.[7] However, it is less representative of a real system as it lacks OS interactions.[7]
- Full System (FS) Mode: In FS mode, GEM-5 simulates a complete hardware system, including devices and an operating system.[6] This mode offers higher fidelity and is necessary for detailed studies of OS interactions and complex workloads, but it is also slower and more complex to set up.[7]

For initial development and testing, SE mode is often sufficient. For final, more accurate results, FS mode is generally preferred.[7] Note that the legacy se.py and fs.py scripts have been deprecated in favor of the gem5 standard library.[8][9]

# **Troubleshooting Guides**

**Build & Compilation Issues** 

Q: My **GEM-5** build fails with the error collect2: fatal error: ld terminated with signal 9 [Killed]. What should I do?

This error indicates that the build process was terminated by the operating system because it ran out of memory. Building **GEM-5** can be memory-intensive, especially when using multiple parallel jobs (the -j flag in scons).

#### Solution:

 Reduce the number of parallel jobs: Try running the build command with a lower number for the -j flag (e.g., scons build/ALL/gem5.opt -j2).[2]



- Close other memory-intensive applications: Ensure that your system has enough free memory before starting the build.
- Build on a machine with more RAM: If the issue persists, you may need to use a machine with more physical memory. A modern 64-bit host platform is recommended, as compiling GEM-5 can require up to 1GB of memory per core.[6]

Simulation Errors

Q: I'm getting a fatal error during simulation. How can I debug this?

A fatal error in **GEM-5** typically points to a configuration issue or an unhandled condition in the simulator.

#### Solution:

- Examine the error message: The error message itself often provides clues about the source of the problem.
- Enable debug flags: GEM-5 has a powerful printf-style debugging system using debug flags.
   [10] You can enable specific flags from the command line to get more detailed output from different simulator components. For example, to debug DRAM-related issues, you can use -- debug-flags=DRAM.
- Use a debugger: For more complex issues, you can run the gem5.debug binary within a debugger like GDB.[11][12] You can set breakpoints and inspect the state of the simulator to pinpoint the problem.[11][12]
- Use Valgrind: Valgrind can be used to detect memory-related errors and leaks in **GEM-5**.[11]

Performance Issues

Q: My **GEM-5** simulations are running very slowly. How can I improve the performance?

**GEM-5** simulation speed is influenced by several factors, including the complexity of the simulated system, the chosen CPU model, and the performance of the host machine.

Solutions:



- Use a simpler CPU model: For initial functional testing, use simpler and faster CPU models like AtomicSimpleCPU. For detailed performance studies, you can switch to more complex models like TimingSimpleCPU or the out-of-order O3CPU.
- Optimize the host machine: **GEM-5** performance is sensitive to the host machine's hardware, particularly the L1 cache size.[13][14] Running on a machine with a larger L1 cache can significantly improve simulation speed.[13]
- Use the gem5.fast binary: For performance-critical simulations, use the gem5.fast binary, which is compiled with optimizations and without assertions.[5]
- Use checkpointing: For long-running simulations, you can take checkpoints and restore them later. This is useful for fast-forwarding to a region of interest before switching to a more detailed CPU model.

## **Performance Data**

The following table summarizes the impact of the host machine's L1 cache size on **GEM-5** simulation performance.

Host CPU	L1d Cache Size	L1i Cache Size	Relative Simulation Speed
Intel Xeon Gold 6242R	32 KB	32 KB	1x
Apple M1	128 KB	192 KB	1.7x - 3.02x

Data synthesized from a profiling study on **GEM-5** performance.[13][14]

# **Experimental Protocols**

Protocol for Evaluating **GEM-5** Performance with Varying Cache Sizes

This protocol outlines the steps to measure the impact of simulated cache sizes on the performance of a benchmark application running in **GEM-5**.

1. System Configuration:







• CPU: TimingSimpleCPU

• Memory: SingleChannelDDR3\_1600

• ISA: X86

Simulation Mode: Syscall Emulation (SE)

#### 2. Benchmark:

• A simple benchmark that performs a series of memory-intensive operations (e.g., matrix multiplication). The benchmark should be compiled statically for the X86 architecture.

#### 3. Experimental Setup:

- Create a Python configuration script for the **GEM-5** simulation.
- The script should allow for varying the L1 instruction and data cache sizes as command-line parameters.
- The script will set up the system with the specified CPU, memory, and a simple cache hierarchy (L1i and L1d caches connected to a memory bus).

#### 4. Execution:

- Run a series of simulations, sweeping through a range of L1 instruction and data cache sizes (e.g., 8KB, 16KB, 32KB, 64KB).
- For each simulation, record the simulated time taken to complete the benchmark, which can be found in the stats.txt output file.

#### 5. Analysis:

 Plot the simulated execution time as a function of the L1 cache size to observe the performance impact.

## **Visualizations**

Below are diagrams illustrating key workflows in **GEM-5**.

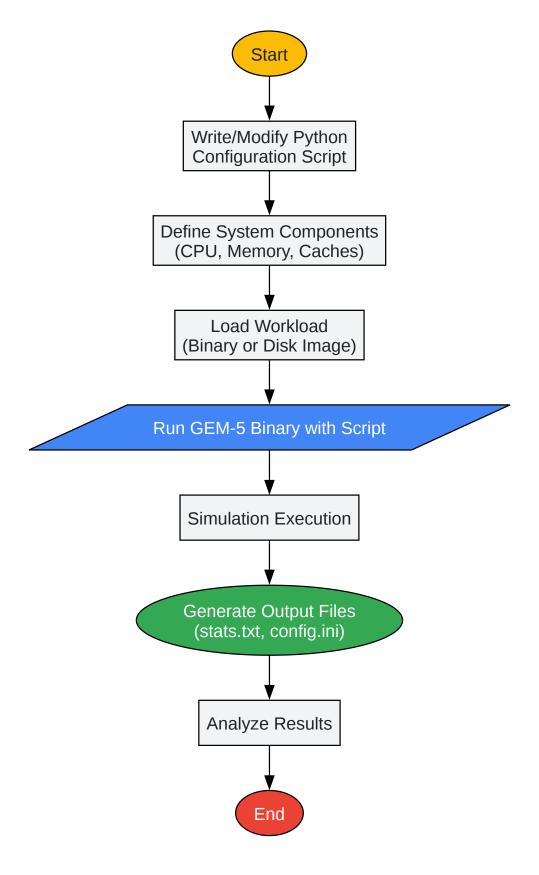




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**GEM-5** Build Process

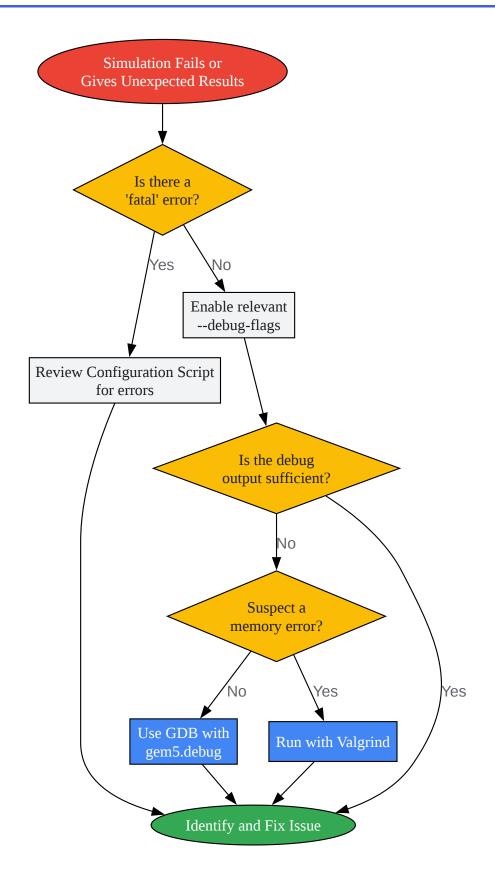




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**GEM-5** Simulation Workflow





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**GEM-5** Debugging Workflow



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